molecular formula C₁₀H₁₂O₈ B122216 Dimethyl diacetoxyfumarate CAS No. 130-84-7

Dimethyl diacetoxyfumarate

Cat. No. B122216
CAS RN: 130-84-7
M. Wt: 260.2 g/mol
InChI Key: NKGXGEHGPYWBDK-FPLPWBNLSA-N
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Description

Dimethyl diacetoxyfumarate, commonly referred to as dimethyl fumarate (DMF), is a fumaric acid ester that has gained significant attention due to its therapeutic applications in autoimmune diseases such as multiple sclerosis (MS) and psoriasis. The compound has been the subject of various studies aiming to elucidate its mechanism of action, synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of DMF has been explored in the context of process intensification strategies. A continuous-flow synthesis method for DMF has been developed, providing a cascade methodology that achieves the synthesis in short reaction times and quantitative yields. This approach highlights the potential for efficient and scalable production of DMF, which is crucial given its role as a powerful small molecule in the treatment of psoriasis and multiple sclerosis .

Molecular Structure Analysis

The molecular structure of DMF has been studied through vibrational spectra, including infrared and Raman spectroscopy. These studies have revealed the presence of different conformers of DMF, namely the trans-trans and trans-cis conformers. The solid-state spectra are consistent with the trans-trans conformation, while additional bands observed in the liquid and vapor phases suggest the presence of the trans-cis conformer. The observed frequencies have been assigned based on molecular symmetries, contributing to a deeper understanding of the structural dynamics of DMF .

Chemical Reactions Analysis

DMF has been shown to participate in various chemical reactions, particularly as an electrophilic reagent. It has been used for the synthesis of itaconate ester derivatives and has proven to be an efficient intermediate for the selective synthesis of dimethyl 3-alkyl itaconates and 2-alkyl 3-carbomethoxy-γ-lactams. These reactions highlight the versatility of DMF as a reagent in organic synthesis, with potential applications in the development of new pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF have been extensively studied due to its pharmacological significance. DMF is known to modify cysteine residues in proteins, which is thought to be a key aspect of its mechanism of action in treating autoimmune diseases. It has been shown to induce apoptosis in various cancer cell lines by inhibiting NF-κB nuclear translocation and down-regulating anti-apoptotic proteins. Additionally, DMF has been found to suppress immune responses through pathways such as the Nrf2-Keap1 pathway and the HCA2/GPR109A pathway, leading to anti-inflammatory effects .

Scientific Research Applications

Cancer Research

Dimethyl fumarate (DMF), closely related to Dimethyl diacetoxyfumarate, has shown potential in cancer research. A study by Xie et al. (2015) demonstrated that DMF induces necroptosis in colon cancer cells through a pathway involving glutathione depletion, reactive oxygen species increase, and MAPKs activation (Xie et al., 2015).

Neurological Disorders

DMF has been extensively studied for its role in multiple sclerosis (MS). Kihara et al. (2015) reported that DMF inhibits the expression of integrin α4 in MS models, offering an alternative mechanism for its efficacy in MS (Kihara et al., 2015). Another study by Linker and Gold (2013) discussed DMF's mode of action in MS, highlighting its immunomodulatory effects and activation of antioxidative response pathways (Linker & Gold, 2013).

Neuroprotection

DMF's neuroprotective potential was explored by Krämer et al. (2017) in the context of traumatic brain injury. Their study indicated that DMF treatment post-injury prevents depletion of antioxidative brain glutathione and confers neuroprotection (Krämer et al., 2017).

Immunomodulatory Effects

The immunomodulatory effects of DMF have been a focus of research, particularly in the treatment of autoimmune diseases. Hosseini et al. (2018) discussed how DMF affects various immune cells and can modulate both the naive and adaptive immune systems (Hosseini et al., 2018).

Metabolic Pathways

Kornberg et al. (2018) explored how DMF targets GAPDH and aerobic glycolysis, modulating immunity by down-regulating aerobic glycolysis in myeloid and lymphoid cells (Kornberg et al., 2018).

Cytoprotection

A study by Brennan et al. (2017) revealed that DMF, via its metabolite monomethyl fumarate, can induce cytoprotection in human astrocytes, functioning through an OSGIN1-dependent mechanism (Brennan et al., 2017).

Safety And Hazards

Dimethyl diacetoxyfumarate should be handled with care. It is recommended to wear protective gloves, clothing, and eye protection when handling this compound. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethyl (E)-2,3-diacetyloxybut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGXGEHGPYWBDK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C(=C(\C(=O)OC)/OC(=O)C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl diacetoxyfumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Tisler, R Zupet - Organic Preparations and Procedures …, 1990 - Taylor & Francis
It appears that the acid-catalyzed condensation of dimethyl diacetoxyfumarate (Ib) is limited to a few heterocyclic amines. With 2-aminopyridine (2a) or its 5-methyl analog (&), 2-…
Number of citations: 15 www.tandfonline.com
VJ Ram, P Srivastava, M Nath, AS Saxena - Synthesis, 1999 - thieme-connect.com
… by condensation-cyclization of 2-aminopyridine with various reagents such as Meldrum’s acid derivatives,23 alkyl acrylates,24 diethyl malonate,25 dimethyl diacetoxyfumarate,26 b-…
Number of citations: 4 www.thieme-connect.com
B Lőrinczi, I Szatmári - International Journal of Molecular Sciences, 2021 - mdpi.com
… , in addition to DMAD, the synthesis of the same C-3 hydroxy-functionalized compounds can be achieved through the use of a different electrophile, namely, dimethyl diacetoxyfumarate. …
Number of citations: 3 www.mdpi.com
G Ward, CL Liotta, R Krishnamurthy… - The Journal of Organic …, 2018 - ACS Publications
The diester derivative of dihydroxyfumaric acid (DHF) has been used exclusively as an electrophile in organic synthesis. However, the synthetic utility of DHF’s nucleophilic reactivity, …
Number of citations: 9 pubs.acs.org
M Yalpani, R Köster, G Wilke - Chemische Berichte, 1983 - Wiley Online Library
Octahydroxycyclobutane (1) reacts with various monoorganoboranes to give in high yields the tetrakis[organoboranediylbis(oxy)] derivatives 2a–d. These react with tertiary amines to …
OD Kinzel, RG Ball, M Donghi, CK Maguire… - Tetrahedron letters, 2008 - Elsevier
… The synthesis is described as a low yielding (17%) condensation reaction between 2-aminopyridine and dimethyl diacetoxyfumarate used in large excess. Unfortunately, we were …
Number of citations: 24 www.sciencedirect.com
S Goodwin, B Witkop - Journal of the American Chemical Society, 1954 - ACS Publications
… Dimethyl Diacetoxyfumarate (or Maléate?) (VII): A. By the Action of Ketene.—…
Number of citations: 19 pubs.acs.org

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